molecular formula C9H13ClN2 B13486935 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine

1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine

Cat. No.: B13486935
M. Wt: 184.66 g/mol
InChI Key: YFWWVAITMZXSLX-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 6-chloropyridine-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-(6-Chloropyridin-2-YL)-2-methylpropan-2-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of a tertiary amine group. This structural configuration imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

1-(6-chloropyridin-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C9H13ClN2/c1-9(2,11)6-7-4-3-5-8(10)12-7/h3-5H,6,11H2,1-2H3

InChI Key

YFWWVAITMZXSLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC(=CC=C1)Cl)N

Origin of Product

United States

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